(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide (Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1223867-07-9
VCID: VC4402990
InChI: InChI=1S/C18H11BrFN5O/c19-14-3-1-2-4-16(14)24-18(26)13(9-21)7-12-5-6-17(15(20)8-12)25-11-22-10-23-25/h1-8,10-11H,(H,24,26)/b13-7-
SMILES: C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3C=NC=N3)F)C#N)Br
Molecular Formula: C18H11BrFN5O
Molecular Weight: 412.222

(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide

CAS No.: 1223867-07-9

Cat. No.: VC4402990

Molecular Formula: C18H11BrFN5O

Molecular Weight: 412.222

* For research use only. Not for human or veterinary use.

(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide - 1223867-07-9

Specification

CAS No. 1223867-07-9
Molecular Formula C18H11BrFN5O
Molecular Weight 412.222
IUPAC Name (Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide
Standard InChI InChI=1S/C18H11BrFN5O/c19-14-3-1-2-4-16(14)24-18(26)13(9-21)7-12-5-6-17(15(20)8-12)25-11-22-10-23-25/h1-8,10-11H,(H,24,26)/b13-7-
Standard InChI Key PNQWTTZIXBDUHY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3C=NC=N3)F)C#N)Br

Introduction

(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a complex organic compound with a molecular formula of C18H11BrFN5O and a molecular weight of 412.2 g/mol . This compound belongs to the class of prop-2-enamides, which are derivatives of propenoic acid amides. The presence of a cyano group, a bromophenyl moiety, and a triazolyl-substituted phenyl ring makes it a candidate for various biological and chemical applications.

Synthesis and Preparation

While specific synthesis details for (Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide are not readily available, compounds with similar structures often involve multi-step reactions. These may include the formation of the prop-2-enamide backbone followed by the introduction of the bromophenyl, cyano, and triazolyl-substituted phenyl groups through various coupling reactions.

Research Findings and Future Directions

Given the lack of specific research findings on (Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide, future studies could focus on its synthesis, characterization, and biological evaluation. Techniques such as molecular docking and in vitro assays could be employed to assess its potential as a therapeutic agent.

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